molecular formula C11H11F6N B1354274 (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine CAS No. 511256-36-3

(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine

Cat. No.: B1354274
CAS No.: 511256-36-3
M. Wt: 271.2 g/mol
InChI Key: ZHIAARPZLAPMHX-LURJTMIESA-N
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Description

(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine is a chiral amine compound characterized by the presence of trifluoromethyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine typically involves the reduction of 3,5-bis(trifluoromethyl)acetophenone using a whole-cell biocatalyst such as Candida tropicalis. The reaction is carried out in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic conditions. The biocatalyst maintains high yields even under oxygen-deficient environments .

Industrial Production Methods

For industrial production, optimizing various reaction parameters is crucial. This includes adjusting the amount of biocatalyst and co-substrate, as well as altering the respiratory pattern of the biocatalyst to enhance catalytic efficiency. The use of choline chloride:trehalose (1:1 molar ratio) in the reaction system has been shown to increase cell membrane permeability and reduce cytotoxicity, further improving yields .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions typically yield alcohols or amines.

    Substitution: The trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yields .

Major Products

Major products formed from these reactions include:

Scientific Research Applications

(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of lipid-lowering agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can influence various biochemical pathways, including those involved in lipid metabolism and signal transduction .

Comparison with Similar Compounds

Properties

IUPAC Name

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6N/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIAARPZLAPMHX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469394
Record name (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511256-36-3
Record name (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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